Product packaging for Diethyl azodiisobutyrate(Cat. No.:CAS No. 3879-07-0)

Diethyl azodiisobutyrate

Cat. No.: B1620381
CAS No.: 3879-07-0
M. Wt: 258.31 g/mol
InChI Key: ARPWRKXQMJBVJD-UHFFFAOYSA-N
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Description

Overview of Diethyl Azodiisobutyrate within the Class of Dialkyldiazene Initiators

This compound, also known as diethyl 2,2'-azobis(2-methylpropionate), is a member of the dialkyldiazene or azo-compound class of initiators. researchgate.netlookchem.com These initiators are distinguished by the presence of an azo group flanked by two alkyl groups. This compound is specifically an ester-containing azo compound, which offers certain advantages over the more traditional nitrile-containing initiators like azobisisobutyronitrile (AIBN). researchgate.netchemicalbook.com

A key feature of this compound and its analogs, such as dimethyl 2,2'-azobisisobutyrate (AIBME or V-601), is that their decomposition does not produce toxic cyanide-containing byproducts. researchgate.netchemicalbook.comfujifilm.com This makes them a safer alternative in many applications. chemicalbook.comgoogle.com The decomposition of this compound yields two 2-ethoxycarbonyl-2-propyl radicals and nitrogen gas. These radicals are effective at initiating the polymerization of various monomers, including styrenes and methacrylates. lookchem.comacs.org

The physical and chemical properties of this compound, such as its solubility in organic solvents and its decomposition kinetics, make it a suitable initiator for a range of polymerization conditions. lookchem.com For instance, its oil-solubility makes it appropriate for suspension and solution polymerizations in organic media. fujifilm.com The rate of decomposition, often characterized by its 10-hour half-life temperature, determines the optimal temperature range for its use as an initiator. For example, the related dimethyl 2,2'-azobisisobutyrate has a 10-hour half-life decomposition temperature of 66°C in toluene. fujifilm.com

Table 1: Properties of this compound and a Related Compound

PropertyThis compoundDimethyl 2,2'-azobisisobutyrate (V-601)
CAS Number 3879-07-0 lookchem.com2589-57-3 fujifilm.com
Molecular Formula C12H22N2O4 lookchem.comC10H18N2O4 fujifilm.com
Molecular Weight 258.31 g/mol nih.gov230.26 g/mol fujifilm.com
Appearance Pale yellow liquid lookchem.comSlightly yellow or light yellow crystals or oily liquid fujifilm.com
10-hour half-life decomposition temperature Not specified66°C (in toluene) fujifilm.com
Decomposition Byproducts Non-cyanogenic researchgate.netLess toxic than AIBN byproducts fujifilm.com

This table presents a comparison of the physical and chemical properties of this compound and the closely related Dimethyl 2,2'-azobisisobutyrate, highlighting their characteristics as polymerization initiators.

Historical Context and Evolution of Azo Initiators in Polymerization Research

The use of free radicals in polymerization dates back to the early 20th century, with peroxy compounds being among the first initiators used. researchgate.net The systematic investigation of azo compounds as free-radical initiators began in earnest in the 1950s. researchgate.net A pivotal moment in this field was the discovery of azobisisobutyronitrile (AIBN) by Thiele and Heuser in 1896. researchgate.net However, its application as a polymerization initiator and its subsequent widespread use in kinetic studies only gained traction several decades later. researchgate.net The observation that AIBN decomposes at a consistent rate in various solvents made it an initiator of choice for fundamental research in polymer chemistry. researchgate.net

The evolution of azo initiators has been driven by the need for safer, more efficient, and more versatile radical sources. A significant development was the synthesis of nitrile-free azo compounds, such as the azo esters, to avoid the formation of toxic byproducts associated with AIBN. researchgate.net This led to the development of compounds like dimethyl 2,2'-azobisisobutyrate and this compound. researchgate.netchemicalbook.com

Further innovations have focused on creating azo initiators with specific functionalities to control polymer architecture. This includes the synthesis of macroinitiators and initiators with surface-active properties (in-surfs) for use in specialized polymerization techniques like emulsion polymerization. researchgate.netresearchgate.net The development of water-soluble azo initiators in the late 1990s expanded their application to aqueous-based polymerization systems. synazo.de More recently, research has explored the use of azo compounds in reversible-deactivation radical polymerization (RDRP) techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.netmdpi.com

Table 2: Timeline of Key Developments in Azo Initiator History

Year/PeriodDevelopmentSignificance
1896 Discovery of azobisisobutyronitrile (AIBN). researchgate.netLaid the groundwork for the future use of azo compounds as initiators. researchgate.net
1940s Redox polymerization processes discovered. researchgate.netExpanded the range of initiation systems for radical polymerization. researchgate.net
1950s Systematic investigation of azo compounds as initiators begins. researchgate.netEstablished azo compounds as a major class of polymerization initiators. researchgate.net
Late 1990s Commercial availability of water-soluble azo initiators. synazo.deEnabled the use of azo initiators in aqueous polymerization systems. synazo.de
2000s-Present Development of functional and specialized azo initiators. researchgate.netresearchgate.netEnabled synthesis of complex polymer architectures and use in advanced polymerization techniques like RAFT. researchgate.netresearchgate.net

This table outlines the historical progression and key milestones in the development and application of azo initiators in the field of polymer science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O4 B1620381 Diethyl azodiisobutyrate CAS No. 3879-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3879-07-0

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-2-methyl-3-oxopropyl)diazenyl]-2-methylpropanoate

InChI

InChI=1S/C12H22N2O4/c1-5-17-11(15)9(3)7-13-14-8-10(4)12(16)18-6-2/h9-10H,5-8H2,1-4H3

InChI Key

ARPWRKXQMJBVJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)CN=NCC(C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C)CN=NCC(C)C(=O)OCC

Other CAS No.

3879-07-0

Pictograms

Flammable; Acute Toxic; Irritant

Origin of Product

United States

Mechanistic Investigations of Diethyl Azodiisobutyrate Decomposition

Thermal Decomposition Pathways and Primary Radical Generation

The thermal decomposition of aliphatic azo compounds, such as diethyl azodiisobutyrate, is a well-known method for generating free radicals. The process is initiated by the application of heat, which provides the necessary energy to break the weakest bond in the molecule.

Homolytic Cleavage of the Azo Linkage

The primary and generally accepted pathway for the thermal decomposition of compounds like this compound is the homolytic cleavage of the carbon-nitrogen bonds flanking the azo (-N=N-) group. This concerted, two-bond scission results in the liberation of a stable nitrogen molecule (N₂) and the formation of two identical 2-ethoxycarbonyl-2-propyl radicals.

The stability of the resulting radicals is a significant driving force for this decomposition pathway. The presence of the ester group adjacent to the radical center can provide some degree of resonance stabilization, making the formation of these radicals more favorable compared to less substituted alkyl radicals.

Kinetics of Thermal Decomposition

The thermal decomposition of aliphatic azo compounds typically follows first-order kinetics. The rate of decomposition is highly dependent on temperature. While specific kinetic parameters for this compound are not readily found in the literature, data for analogous compounds such as diethyl azodicarboxylate have been studied. For instance, the activation energy for the thermal decomposition of diethyl azodicarboxylate has been reported, and it is expected that this compound would exhibit comparable kinetic behavior.

A common metric used to characterize the thermal lability of azo initiators is the 10-hour half-life temperature, which is the temperature at which half of the initiator decomposes in ten hours. Although a specific value for this compound is not cited in the available literature, it is a crucial parameter for its application as a radical initiator.

Table 1: Representative Kinetic Data for Related Azo Compound Decomposition (Note: This table is illustrative and based on data for analogous compounds due to the lack of specific data for this compound.)

Compound Solvent Temperature (°C) k_d (s⁻¹) E_a (kJ/mol)

Influence of Reaction Medium on Decomposition Kinetics

The nature of the reaction medium can influence the kinetics of the thermal decomposition of azo compounds. While the homolytic cleavage of the C-N bonds is the primary step, the subsequent reactions of the generated radicals can be affected by the solvent. For example, in viscous solvents, the "cage effect" can become significant. This is where the newly formed radicals are temporarily trapped in a "cage" of solvent molecules, increasing the probability of recombination or disproportionation reactions before they can diffuse apart and react with other species.

The polarity of the solvent can also play a role, although it is generally considered to be less significant for the unimolecular homolytic cleavage of symmetrical azo compounds compared to reactions involving charged intermediates. Studies on related compounds like diethyl azodicarboxylate in ionic liquids have shown that the solvent can influence the thermal safety and efficiency of the reaction.

Photochemical Decomposition Mechanisms

In addition to thermal methods, the decomposition of this compound can be initiated by the absorption of light, typically in the ultraviolet (UV) region of the electromagnetic spectrum. Photochemical decomposition offers the advantage of generating radicals at lower temperatures than those required for thermal decomposition, allowing for greater control over the initiation process.

Light-Induced Radical Formation

Upon absorption of a photon of appropriate energy, the this compound molecule is promoted to an electronically excited state. In this excited state, the azo linkage is significantly weakened, leading to its rapid cleavage. Similar to the thermal process, this photolytic cleavage is expected to be a homolytic scission, yielding two 2-ethoxycarbonyl-2-propyl radicals and a molecule of nitrogen gas.

The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules decomposed per photon absorbed. While specific quantum yield values for this compound are not available in the reviewed literature, for many aliphatic azo compounds, this value is close to unity, indicating a highly efficient photochemical decomposition.

Spectroscopic Probes for Photodecomposition Studies

The study of photochemical decomposition mechanisms often employs various spectroscopic techniques to detect and characterize the transient intermediates, such as the initially formed radicals. Techniques like time-resolved UV-Vis spectroscopy and electron spin resonance (ESR) spectroscopy are powerful tools for this purpose.

UV-Vis spectroscopy can be used to monitor the disappearance of the parent azo compound, which typically has a characteristic absorption band in the UV region, and potentially to detect the absorption of the transient radical species. ESR spectroscopy is particularly well-suited for the direct detection and characterization of free radicals, providing information about their structure and environment. While specific spectroscopic studies on the photodecomposition of this compound are not detailed in the available literature, these techniques would be the primary methods for such investigations.

Induced Decomposition and Side Reactions

Side Reactions: The highly reactive 2-carboethoxy-2-propyl radicals generated during decomposition can participate in a variety of side reactions, leading to a complex mixture of products. These side reactions are influenced by factors such as the solvent, temperature, and the presence of other reactive species. Common side reactions include:

Hydrogen Abstraction: The primary radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction medium, leading to the formation of ethyl isobutyrate.

Reactions with Solvents: In certain solvents, the radicals may add to or react with the solvent molecules, forming a variety of adducts. For instance, in aromatic solvents, phenylation of the radical may occur.

Radical Recombination and Disproportionation Processes of Primary Radicals

The primary 2-carboethoxy-2-propyl radicals, once formed, can terminate through two main pathways: recombination and disproportionation. These competing reactions determine the final product distribution and are influenced by the nature of the radical and the reaction conditions.

Recombination: This process involves the coupling of two 2-carboethoxy-2-propyl radicals to form a stable dimer, diethyl 2,3-dimethyl-2,3-dicarboethoxysuccinate. This is a direct bond formation between the two radical centers.

Disproportionation: In this pathway, one radical abstracts a hydrogen atom from the β-carbon of another radical. This results in the formation of two different stable molecules: ethyl isobutyrate and ethyl methacrylate (B99206).

The ratio of disproportionation to recombination (kd/kc) is a key parameter in understanding the fate of the primary radicals. For radicals structurally similar to the 2-carboethoxy-2-propyl radical, this ratio is influenced by steric and electronic factors. Research on analogous systems provides insight into the expected behavior. For instance, studies on the decomposition of related azo compounds have determined the ratio of combination to disproportionation for similar ethyl-substituted radicals to be approximately 58:42. This suggests that for the 2-carboethoxy-2-propyl radical, both recombination and disproportionation are significant termination pathways.

The following table summarizes the products of these two competing processes:

Reaction PathwayProduct 1Product 2
Recombination Diethyl 2,3-dimethyl-2,3-dicarboethoxysuccinate-
Disproportionation Ethyl isobutyrateEthyl methacrylate

Detailed product analysis from the decomposition of this compound under various conditions is essential to precisely quantify the kd/kc ratio and to fully elucidate the complex interplay of side reactions that accompany its primary decomposition.

Kinetic and Mechanistic Studies in Radical Polymerization Initiated by Diethyl Azodiisobutyrate

Initiator Efficiency (f) of Diethyl Azodiisobutyrate

Initiator efficiency, denoted by the symbol f, is a critical parameter in radical polymerization kinetics. It represents the fraction of radicals generated from the initiator decomposition that successfully starts a polymer chain. The value of f is always less than unity due to the "cage effect," where primary radicals, trapped in a solvent cage, can recombine before they diffuse apart and react with monomer molecules. researchgate.net For azo-compounds, this involves the recombination of initiator-derived radicals. researchgate.net

The efficiency (f) of an azo-initiator like this compound is not a constant but is determined experimentally. Various methods have been developed to measure initiator efficiency, each with its own advantages and limitations.

One common approach involves the use of radical scavengers. In this method, the initiator is decomposed in the presence of a stable radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The rate of consumption of the scavenger is monitored, which corresponds to the rate of effective radical generation. By comparing this to the known rate of initiator decomposition, the efficiency f can be calculated.

Another technique is the polymer analysis method. This involves polymerizing a monomer under controlled conditions and then analyzing the resulting polymer to determine the number of initiator fragments incorporated into the polymer chains. This can be achieved using techniques like NMR spectroscopy or by using a radiolabeled initiator. The initiator efficiency is then calculated from the number of polymer chains formed and the total amount of initiator decomposed.

The efficiency of this compound as an initiator is influenced by several factors within the polymerization system. researchgate.net

Viscosity of the Medium : As the viscosity of the reaction medium increases, for instance with increasing monomer conversion, the diffusion of primary radicals out of the solvent cage becomes more restricted. researchgate.net This leads to a higher probability of cage recombination and thus a lower initiator efficiency.

Monomer Type and Concentration : The reactivity of the monomer plays a significant role. A more reactive monomer can more effectively scavenge the primary radicals as they escape the cage, leading to a higher initiator efficiency. researchgate.net Similarly, higher monomer concentrations increase the likelihood of a primary radical reacting with a monomer molecule rather than undergoing recombination.

Temperature : Temperature affects both the rate of initiator decomposition and the diffusion of radicals. While higher temperatures increase the rate of decomposition, they also enhance the rate of diffusion of radicals from the solvent cage, which can lead to an increase in initiator efficiency. researchgate.net

Solvent Effects : The choice of solvent can influence the size and stability of the solvent cage, thereby affecting the escape probability of the primary radicals. researchgate.net

For example, studies on the azo-initiator 2,2'-azobis(isobutyronitrile) (AIBN) in dodecyl acrylate (B77674) polymerization have shown that the initiator efficiency is relatively low (f = 0.13) at low monomer conversions and decreases as conversion increases, which is attributed to the rising viscosity of the medium. uq.edu.au

Rate Coefficients of Elementary Reactions

The first step in initiation is the thermal decomposition of the initiator molecule to generate two primary radicals and a molecule of nitrogen gas. The rate of this unimolecular reaction is described by the rate coefficient kd. For azo-initiators like this compound, the decomposition rate is primarily dependent on temperature and, to a lesser extent, the solvent. researchgate.netbohrium.com The temperature dependence of kd typically follows the Arrhenius equation, allowing for the calculation of the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process. These parameters are crucial for selecting appropriate reaction temperatures and predicting initiation rates. researchgate.net

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical chain. The rate coefficient for propagation, kp, is a characteristic of the specific monomer being polymerized and is largely independent of the initiator used. tue.nl It is, however, dependent on temperature and pressure. core.ac.uk

The pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) technique has become the standard and IUPAC-recommended method for the accurate determination of kp. tue.nlgoettingen-research-online.de This method involves initiating polymerization with short laser pulses and analyzing the molecular weight distribution of the resulting polymer to extract reliable kp values. tue.nlnih.gov

Below are benchmark kp values for common monomers, which could be polymerized using this compound as an initiator.

MonomerTemperature (°C)kp (L·mol-1·s-1)
Methyl Methacrylate (B99206)30769
Methyl Methacrylate40989
Methyl Methacrylate501258
Methyl Methacrylate601563
Styrene (B11656)30263
Styrene50511
Styrene70923
Methyl Acrylate2026,100
Methyl Acrylate4035,500
Methyl Acrylate6046,800

Data compiled from critically evaluated literature values. tue.nlcore.ac.ukrsc.org

Termination is the reaction step that deactivates the growing polymer chains, thus ending the polymerization process. This occurs through bimolecular reactions between two growing radicals. There are two primary mechanisms for termination:

Combination (or Recombination) : Two macroradicals join to form a single, non-reactive polymer chain.

Disproportionation : A hydrogen atom is transferred from one macroradical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

The table below summarizes termination characteristics for several common monomers. The parameter λ represents the fraction of termination that occurs via disproportionation. nih.gov

MonomerTypical <kt> (L·mol-1·s-1) at low conversionFraction of Disproportionation (λ)
Methyl Methacrylate~2.5 x 1070.63
Styrene~5.0 x 1070.1

Data sourced from kinetic studies of radical polymerization. nih.gov

Rate Coefficients for Termination (k<sub>t</sub>): Combination and Disproportionation

Overall Polymerization Kinetics and Rate Law Derivations

The kinetics of free-radical polymerization initiated by the thermal decomposition of an initiator like this compound can be described by a series of fundamental steps: initiation, propagation, and termination. rjpbcs.com

Initiation: The initiator (I) decomposes with a rate constant (kd) to form primary radicals (R•). These radicals then add to a monomer molecule (M) to start a growing polymer chain (M1•).

I → 2R• (Rate constant: kd)

R• + M → M1•

Propagation: The monomer is successively added to the growing radical chain.

Mn• + M → Mn+1• (Rate constant: kp)

Termination: The growth of a polymer chain is stopped by the reaction of two radicals, either by combination or disproportionation.

Mn• + Mm• → Pn+m or Pn + Pm (Rate constant: kt)

Under the quasi-steady-state assumption, where the concentration of radicals is assumed to be constant, the rate of initiation equals the rate of termination. rjpbcs.com This leads to the classic rate of polymerization (Rp) equation:

Rp = kp [M] ( (f kd [I]) / kt )1/2

Where:

Rp is the rate of polymerization.

kp is the propagation rate constant.

kt is the termination rate constant.

kd is the initiator decomposition rate constant.

[M] is the monomer concentration.

[I] is the initiator concentration.

f is the initiator efficiency, representing the fraction of primary radicals that successfully initiate polymerization.

Where Ea,p, Ea,d, and Ea,t are the activation energies for propagation, initiator decomposition, and termination, respectively. researchgate.net

Chain Transfer Reactions Initiated by this compound Radicals

The primary radical generated from this compound, the 2-(ethoxycarbonyl)-2-propyl radical, or the growing polymer radical it initiates, can participate in chain transfer reactions with various species present in the polymerization system. youtube.comresearchgate.net The general mechanism involves the abstraction of an atom (typically hydrogen) from a chain transfer agent (XA) by the growing radical (Mn•):

Mn• + XA → Mn-X + A•

The new radical (A•) can then react with a monomer to start a new polymer chain:

A• + M → AM1•

Chain transfer can occur to several different molecules:

Transfer to Monomer: The radical abstracts an atom from a monomer molecule.

Transfer to Initiator: The growing chain reacts with an undissociated initiator molecule. youtube.com

Transfer to Polymer: A radical abstracts an atom from a finished polymer chain, leading to branching. youtube.com

Transfer to Solvent: If the polymerization is carried out in a solvent, the radical may abstract an atom from a solvent molecule. youtube.com

The extent to which chain transfer affects the degree of polymerization is quantified by the chain transfer constant (C), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). The Mayo equation describes the effect of a chain transfer agent (A) on the number-average degree of polymerization (Xn):

1/Xn = (1/Xn)0 + C * ([A] / [M])

Where (Xn)0 is the degree of polymerization in the absence of the chain transfer agent. This relationship allows for the control of molecular weight by the deliberate addition of chain transfer agents. youtube.com

Application of Diethyl Azodiisobutyrate in Controlled Radical Polymerization

Role as an Initiator in Reversible Deactivation Radical Polymerization (RDRP)

Reversible Deactivation Radical Polymerization (RDRP) encompasses a group of methods that allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgnih.gov Unlike conventional free radical polymerization, which suffers from spontaneous termination reactions, RDRP techniques introduce a dynamic equilibrium between active, propagating radical chains and dormant species. nih.gov This reversible deactivation extends the lifetime of the growing polymer chains, enabling a more controlled process. nih.gov

Diethyl azodiisobutyrate functions as a thermal initiator in these systems. Upon heating, it decomposes to generate two 2-carboxyethyl-2-propyl radicals and a molecule of nitrogen gas. These carbon-centered radicals then initiate the polymerization by adding to a monomer molecule, thus forming the first link of a polymer chain. The key to RDRP is that these growing chains are then reversibly capped or deactivated, establishing the crucial equilibrium that allows for controlled growth. wikipedia.org For a successful RDRP, initiation must be rapid to ensure that all polymer chains begin growing at approximately the same time. nih.gov

Table 1: Key Components in a Typical RDRP System

ComponentRoleExample
MonomerThe basic building block of the polymer chain.Styrene (B11656), Methyl Methacrylate (B99206)
Initiator Generates the initial radicals to start polymerization.This compound
Control AgentReversibly deactivates propagating chains.Thiocarbonylthio compound (in RAFT), Nitroxide (in NMP)
SolventDissolves the reactants and facilitates the reaction.Dioxane, Toluene

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used RDRP technique. wikipedia.orgbenicewiczgroup.com It is distinguished by its compatibility with a broad range of monomers and its tolerance to various functional groups. benicewiczgroup.com The control in a RAFT process is achieved through a chain-transfer agent (CTA), typically a thiocarbonylthio compound. wikipedia.org

In a RAFT system, radicals generated from the thermal decomposition of this compound initiate the polymerization of a monomer. The resulting propagating polymer chain then reacts with the RAFT agent (CTA). This reaction leads to the formation of a dormant polymeric RAFT adduct and a new radical. This new radical can then initiate another polymer chain. A rapid equilibrium is established where the polymer chains are repeatedly activated (propagating) and deactivated (dormant). This process ensures that all chains have an equal opportunity to grow, resulting in polymers with low polydispersity and controlled molecular weight. nih.gov The choice of RAFT agent is critical and must be matched to the specific monomer being polymerized for the system to be effective. researchgate.net

A macroinitiator is a polymer chain that contains an active site capable of initiating the polymerization of a second monomer. This is a fundamental concept for the synthesis of block copolymers. nih.gov Polymers synthesized using this compound in a controlled polymerization process, such as RAFT, can be designed to serve as macroinitiators.

For instance, after a RAFT polymerization initiated by this compound, the resulting polymer chains possess a thiocarbonylthio group at one end. nih.gov This end group makes the polymer itself a macro-CTA. benicewiczgroup.com This "living" polymer can then be isolated and used to initiate the polymerization of a different monomer, leading to the formation of a block copolymer. benicewiczgroup.comnih.gov This chain extension demonstrates the high degree of fidelity of the end groups preserved during the RAFT process. nih.gov This technique allows for the creation of complex polymer structures by sequentially adding different monomer blocks. mdpi.com

Precision Control over Polymer Molecular Architecture

The use of initiators like this compound within RDRP frameworks provides chemists with exceptional control over the molecular architecture of the resulting polymers. This precision extends to the synthesis of various complex structures, including block copolymers and polymers with specialized shapes or functionalities.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. researchgate.net The synthesis of well-defined block copolymers is a significant application of RDRP methods initiated by compounds such as this compound. nih.gov

The most common strategy involves the sequential polymerization of different monomers. mdpi.com First, a polymer block is synthesized using RAFT polymerization with this compound as the initiator. This initial polymer block, functioning as a macroinitiator, is then used to start the polymerization of a second monomer, creating a diblock copolymer. brookhaveninstruments.com.cn This process can be repeated with other monomers to produce triblock or even more complex multiblock copolymers. researchgate.net This method allows for the creation of amphiphilic block copolymers, which have applications as surfactants or in drug delivery systems, by combining hydrophilic and hydrophobic monomer blocks. brookhaveninstruments.com.cn

Table 2: Examples of Block Copolymers Synthesized via RDRP

Copolymer StructureMonomer AMonomer BPotential Application
Diblock (A-B)N-Vinyl Pyrrolidonen-Hexyl MethacrylateDrug encapsulation mdpi.com
Diblock (A-B)Butyl Acrylate (B77674)Acrylic AcidNanoparticle templates brookhaveninstruments.com.cn
Triblock (A-B-A)Polyethylene OxideN-IsopropylacrylamideDrug release systems nih.gov
Pentablock (A-B-C-B-A)Polymethyl MethacrylatePoly(tert-butyl acrylate)Advanced materials

Beyond linear chains and block copolymers, RDRP techniques can be adapted to create more complex, non-linear architectures like branched and hyperbranched polymers. researchgate.net Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. digitellinc.com

One strategy to synthesize these structures involves the use of divinyl monomers in a process called "transfer-dominated branching radical telomerization". researchgate.net In such a system, a radical initiator like this compound starts a chain-growth polymerization. By carefully controlling the reaction conditions to favor chain transfer events, a branched, step-growth-like polymer structure can be formed from what is typically a chain-growth chemistry. researchgate.net This approach opens pathways to new macromolecular structures that combine features of different polymerization mechanisms.

The fragments generated from the initiator molecule become the end-groups of the polymer chains. When this compound is used, the resulting polymer chains are terminated with ethyl isobutyrate groups. This provides a specific chemical functionality at the chain end, which can be advantageous for certain applications or for further chemical modification. nih.gov

In RAFT polymerization, control over end-group functionality is a key feature. One end of the polymer chain is determined by the initiator (the alpha-end), while the other end (the omega-end) retains the thiocarbonylthio group from the RAFT agent. nih.gov This latter group is not only crucial for controlling the polymerization but can also be chemically modified after the polymerization is complete, allowing for the introduction of various functionalities or for conjugation to other molecules. benicewiczgroup.com This dual-end functionality is a powerful tool for designing polymers with tailored properties and applications. nih.gov

Advanced Research on Diethyl Azodiisobutyrate in Heterogeneous Systems and Specialized Radical Reactions

Decomposition and Radical Interactions at Solid-Liquid Interfaces

The behavior of radical initiators at the interface between a solid surface and a liquid phase is critical for applications such as surface modification and the creation of composite materials.

While specific kinetic studies on the decomposition of Diethyl azodiisobutyrate on inorganic supports are not extensively detailed in publicly available literature, the behavior of analogous azo compounds provides significant insight. Research has demonstrated that azo initiators can be covalently bonded to silica (B1680970) gel surfaces. For instance, initiators like 4,4'-azobis(4-cyanopentanoic acid chloride) have been successfully attached to silica surfaces by reacting with surface amino groups. nih.gov

This surface immobilization influences the decomposition kinetics and the subsequent radical reactions. The radicals are generated directly at the solid-liquid interface, which is a key requirement for initiating polymerization from the surface. The thermal stability and decomposition rate of the surface-bound initiator can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which quantify the amount of initiator bound to the surface and its thermal behavior. nih.gov The general principle involves modifying the this compound molecule with a reactive group, such as a silane, that can form a covalent bond with the hydroxyl groups on the silica surface.

Surface-initiated polymerization (SIP) is a powerful technique for modifying the properties of a substrate by growing polymer chains directly from its surface, creating what is known as a "polymer brush." The "grafting from" approach, which utilizes surface-bound initiators, is particularly effective for achieving high graft densities. benicewiczgroup.com

Azo initiators are well-suited for this methodology. The process involves the covalent attachment of the initiator to the substrate surface, such as silica gel. nih.gov Once the initiator is immobilized, the substrate is immersed in a monomer solution and heated. The thermal decomposition of the surface-bound azo compound generates radicals directly on the surface, which then initiate the polymerization of the monomer. This ensures that the polymer chains grow from and are covalently attached to the surface. This technique allows for precise control over the density and length of the grafted polymer chains. cmu.edu

The key steps and parameters for this process are outlined in the table below.

StepDescriptionKey Parameters
1. Surface Functionalization The silica substrate is treated to introduce functional groups (e.g., amino groups) that can react with the initiator.Type of silane, reaction time, temperature.
2. Initiator Immobilization The functionalized surface is reacted with a modified azo initiator (e.g., an acid chloride derivative) to form a covalent bond. nih.govInitiator concentration, solvent, reaction conditions.
3. "Grafting From" Polymerization The initiator-modified substrate is heated in the presence of a monomer (e.g., styrene) to initiate polymer chain growth from the surface. cmu.eduMonomer concentration, temperature, polymerization time.
4. Characterization The resulting polymer brush is analyzed to determine graft density, polymer molecular weight, and surface properties.TGA, FT-IR, GPC (after cleaving the polymer). nih.gov

This compound in Emulsion and Suspension Polymerization Research

This compound, as an oil-soluble initiator, is primarily used in polymerization processes where the initiator needs to reside in a non-aqueous phase.

Suspension Polymerization: In suspension polymerization, a monomer is dispersed as liquid droplets in a continuous aqueous phase. An oil-soluble initiator, such as this compound, is dissolved in the monomer phase. Upon heating, the initiator decomposes within the monomer droplets, initiating polymerization. Each droplet acts as a small bulk polymerization reactor, ultimately forming polymer beads. This method is widely used for producing polymers like polymethyl methacrylate (B99206) (PMMA). mit.edugoogle.com The choice of an oil-soluble radical initiator is crucial for ensuring that polymerization is confined to the suspended monomer droplets. google.com

Emulsion Polymerization: Standard emulsion polymerization typically employs water-soluble initiators that generate radicals in the aqueous phase. However, oil-soluble initiators can be used in specific variations like seeded emulsion polymerization. In this technique, pre-existing polymer particles ("seeds") are swollen with monomer. The oil-soluble initiator, dissolved in the monomer, initiates polymerization within these swollen particles. Research on seeded emulsion polymerization of styrene (B11656) with polypropylene (B1209903) particles has shown that the initiator's characteristics can significantly influence the final particle morphology. rsc.org While water-soluble azo initiators are common, the principle of initiation within the monomer-swollen polymer phase is a key aspect where an oil-soluble initiator like this compound would be effective.

Radical Ring-Opening Polymerization Initiated by this compound

Radical ring-opening polymerization (rROP) is a significant advancement in polymer chemistry that allows for the introduction of functional groups, such as esters, into the backbone of polymers produced via radical mechanisms. chemrxiv.org This method is particularly useful for creating biodegradable or degradable vinyl polymers.

Cyclic ketene (B1206846) acetals are a prominent class of monomers used in rROP. chemrxiv.orgbath.ac.uknih.gov The polymerization process is initiated by free radicals, which can be generated from the thermal decomposition of a conventional azo initiator like this compound. The mechanism proceeds as follows:

Initiation: this compound decomposes upon heating to form two primary radicals and a molecule of nitrogen gas.

Addition: The initiator radical adds to the double bond of the cyclic ketene acetal (B89532) monomer.

Ring-Opening: The resulting radical intermediate undergoes a rapid ring-opening through β-scission, which is an intramolecular rearrangement. This step is crucial and competes with direct propagation (ring-retaining polymerization). chemrxiv.org The ring-opening generates a more stable, linear ester structure with a radical at the terminus.

Propagation: The newly formed radical propagates by reacting with another monomer molecule, continuing the chain growth.

This process allows for the synthesis of polyesters under the mild conditions of free-radical polymerization. chemrxiv.org

Application in Other Free Radical Addition Reactions (e.g., Hydrogen Sulfide (B99878) Addition to Olefins)

Beyond polymerization, the radicals generated from this compound can initiate other types of free-radical chain reactions. A notable example is the anti-Markovnikov addition of hydrogen sulfide (H₂S) to olefins (alkenes).

In a process detailed in a U.S. patent, azo compounds, including this compound, are used as initiators for the reaction between an ethylenically unsaturated compound and hydrogen sulfide. google.com The reaction yields mercaptans and sulfides. The free-radical mechanism overcomes the regioselectivity observed in ionic additions (Markovnikov's rule).

The key steps of the reaction are:

Initiation: this compound generates initiating radicals upon heating.

Chain Transfer: The initiator radical abstracts a hydrogen atom from H₂S to form a thiyl radical (HS•).

Propagation:

The thiyl radical adds to the double bond of the olefin at the least substituted carbon, forming a more stable carbon-centered radical (anti-Markovnikov addition).

This carbon radical then abstracts a hydrogen atom from another H₂S molecule, forming the mercaptan product and regenerating a thiyl radical, which continues the chain.

This application demonstrates the utility of this compound in facilitating specific organic transformations that proceed via a radical pathway. google.com

Structure Property Reactivity Correlations of Diethyl Azodiisobutyrate Derivatives

Influence of Ester Alkyl Group Variations on Initiator Performance

The nature of the alkyl group in the ester functionality of azodiisobutyrate derivatives plays a crucial role in determining the initiator's thermal stability and decomposition behavior. Generally, the thermal stability of azo compounds can be influenced by the substituents attached to the carbon atoms adjacent to the azo group.

The following table presents available data on the thermal properties of various azodiisobutyrate initiators. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between different studies.

InitiatorAlkyl GroupDecomposition Temperature (°C)10-hour Half-life Temperature (°C)Comments
Dimethyl Azodiisobutyrate (DMDA)Methyl22 - 28 (Melting Point)Not specifiedDecomposes gradually if stored above 15°C. The Self-Accelerating Decomposition Temperature (SADT) is 35°C. fujifilm.com
Diethyl Azodiisobutyrate (DEDA)EthylNot specifiedNot specifiedData on specific decomposition temperatures are limited in readily available literature.
AIBN (Azobisisobutyronitrile)N/A (Nitrile Group)Onset: 79.90 to 94.4765 (in Toluene)A widely used benchmark azo initiator. pku.edu.cn

Electronic and Steric Effects on Radical Stability and Reactivity

Upon thermal or photolytic decomposition, this compound generates two 2-carboethoxy-2-propyl radicals. The stability and reactivity of these radicals are critical for their effectiveness in initiating polymerization. These properties are governed by a combination of electronic and steric effects.

Electronic Effects: The ester group plays a significant electronic role in the stability of the generated radical. The carbonyl group is electron-withdrawing through an inductive effect, which can influence the electron density at the radical center. Radicals are electron-deficient species, and their stability is generally increased by neighboring electron-donating groups. stackexchange.com However, the delocalization of the radical electron into the π-system of the carbonyl group can provide some resonance stabilization. This delocalization helps to spread the unpaired electron over a larger area, thereby increasing the stability of the radical.

Steric Effects: The bulkiness of the substituents around the radical center can have a profound impact on its reactivity. The 2-carboalkoxy-2-propyl radicals are tertiary radicals, which are inherently more stable than primary or secondary radicals due to hyperconjugation with the adjacent alkyl groups. chemistrysteps.com However, increased steric hindrance from bulky alkyl ester groups can impede the radical's ability to approach and react with a monomer molecule. This steric shielding can decrease the rate of initiation. Studies on other radical reactions have shown that ortho substitution to a radical center decreases the reaction rate constant due to steric hindrance. rsc.org

Comparative Studies with Analogous Azodiisobutyrate Initiators (e.g., Dimethyl Azodiisobutyrate, AIBN)

To better understand the performance of this compound, it is useful to compare it with its close analogs, Dimethyl Azodiisobutyrate (DMDA), and the widely used azobisisobutyronitrile (AIBN).

AIBN (Azobisisobutyronitrile): AIBN is a common radical initiator that decomposes to produce 2-cyano-2-propyl radicals. The nitrile group is strongly electron-withdrawing, which influences the stability and reactivity of the resulting radical. The thermal decomposition of AIBN has been extensively studied, with an apparent activation energy of around 139.93 kJ·mol-1 in aniline (B41778) solvent. pku.edu.cn The 10-hour half-life temperature for AIBN is approximately 65°C in toluene.

Dimethyl Azodiisobutyrate (DMDA): DMDA is the methyl ester analog of this compound. It decomposes to form 2-carbomethoxy-2-propyl radicals. The thermal decomposition of DMDA has an activation energy of 131.2 kJ/mol. The Self-Accelerating Decomposition Temperature (SADT) for DMDA is reported to be 35°C.

The following table summarizes some of the key properties of these initiators.

PropertyThis compound (DEDA)Dimethyl Azodiisobutyrate (DMDA)AIBN
Molecular Weight (g/mol)258.31230.26164.21
Generated Radical2-carboethoxy-2-propyl2-carbomethoxy-2-propyl2-cyano-2-propyl
Activation Energy (Ea) (kJ/mol)Not specified131.2 ~139.93 (in aniline) pku.edu.cn
10-hour Half-life Temperature (°C)Not specifiedNot specified65 (in toluene)

The choice of initiator for a specific application will depend on the desired polymerization temperature, the solvent system, and the nature of the monomer. The ester-containing initiators like DEDA and DMDA offer the advantage of producing radicals that are structurally similar to acrylate (B77674) and methacrylate (B99206) monomers, which can be beneficial in certain polymerization systems.

Analytical and Computational Methodologies for Characterizing Diethyl Azodiisobutyrate Systems

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is indispensable for probing the dynamic processes that occur during the decomposition of Diethyl azodiisobutyrate and the subsequent polymerization reactions it initiates.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly definitive method for the detection and characterization of the radical species generated during the thermal or photochemical decomposition of this compound. nih.govnih.gov As an azo-initiator, this compound decomposes to form nitrogen gas and two cyanoisopropyl radicals. ESR/EPR spectroscopy is uniquely capable of directly detecting these paramagnetic species.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and convenient tool for monitoring the progress of polymerization reactions initiated by this compound. emerginginvestigators.orgresearchgate.net This technique works by identifying the characteristic vibrational frequencies of functional groups within the molecules of a sample. nih.gov In a polymerization reaction, the key event is the conversion of monomer molecules into a polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for the detailed structural and microstructural analysis of polymers synthesized using this compound. mdpi.com Solution NMR, particularly using 1H and 13C nuclei, provides comprehensive information about the polymer's chemical composition, the sequence of monomer units in copolymers, the structure of end-groups, and the presence of any branching or cross-linking. nih.gov

For polymers initiated by this compound, NMR can confirm the incorporation of initiator fragments as end-groups on the polymer chains. Advanced two-dimensional (2D) NMR techniques, such as COSY and HSQC, offer even deeper insights, allowing for the unambiguous assignment of complex spectra and the detailed analysis of polymer tacticity (the stereochemical arrangement of monomer units). researchgate.net This level of architectural analysis is crucial for understanding how the polymerization conditions and the initiator itself influence the final properties of the polymer. nih.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard and most practical technique for determining the molecular weight and molecular weight distribution of polymers initiated by this compound. paint.orgshimadzu.com The method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules pass through the porous column packing more quickly, while smaller molecules penetrate the pores and elute later. shimadzu.comazom.com

This separation allows for the determination of several key parameters that define the polymer's size characteristics. A calibration curve, typically generated using polymer standards of known molecular weight like polystyrene, is used to relate elution time to molecular weight. shimadzu.com The primary data obtained from SEC/GPC analysis are summarized in the table below. The molecular weight distribution is a critical factor as it significantly influences the bulk physical and mechanical properties of the final polymer material. azom.comnsf.gov

ParameterSymbolDescription
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular WeightMwAn average that takes into account the molecular weight of each chain, giving greater weight to larger molecules.
Polydispersity IndexPDIThe ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse sample where all chains are of the same length.

Calorimetric Studies for Decomposition Thermodynamics (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the thermodynamics of the decomposition of this compound. nih.gov Azo compounds are known for their exothermic decomposition, and DSC precisely measures the heat flow associated with this process as a function of temperature. researchgate.netresearchgate.net By heating a sample of this compound at a controlled rate, a DSC experiment can determine its thermal stability and key thermokinetic parameters. researchgate.net

The data generated are crucial for assessing the thermal hazards associated with the compound and for optimizing its use as an initiator in polymerization processes. researchgate.netresearchgate.net The primary thermodynamic and kinetic parameters obtained from DSC analysis of an azo compound are outlined in the following table.

ParameterSymbolDescription
Onset Temperature of DecompositionToThe temperature at which the exothermic decomposition begins to be detectable. researchgate.net
Peak Exothermic TemperatureTpThe temperature at which the rate of heat evolution is at its maximum.
Heat of Decomposition&Delta;HdThe total amount of heat released during the decomposition process, typically measured in J/g or kJ/mol. researchgate.net
Activation EnergyEaThe minimum amount of energy required to initiate the decomposition reaction, often calculated using methods like the Kissinger equation. researchgate.net

Computational Chemistry Approaches for Reaction Pathway Prediction and Radical Energetics

Computational chemistry has become an indispensable tool for gaining a molecular-level understanding of chemical reactions, including the decomposition of this compound and the subsequent polymerization steps. nih.gov Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways, providing insights that are often difficult or impossible to obtain experimentally. mdpi.com

These computational approaches allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products. nih.gov This information is used to construct a comprehensive reaction energy profile, from which activation energies and reaction rates can be predicted. For this compound, computational studies can elucidate the mechanism of its thermal decomposition, predict the stability and energetics of the resulting cyanoisopropyl radicals, and model their subsequent reactions with monomer units. Advanced techniques such as distortion/interaction analysis (DIA) and energy decomposition analysis (EDA) can provide further critical insights into the factors controlling reactivity in cycloaddition reactions, which are relevant to certain polymerization mechanisms. nih.gov

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be particularly useful in determining the properties of transition states in chemical reactions, such as the thermal decomposition of azo initiators. The decomposition of this compound, analogous to the well-studied 2,2'-azobisisobutyronitrile (AIBN), proceeds through a concerted or stepwise cleavage of the C-N bonds, leading to the formation of radicals and the extrusion of nitrogen gas.

DFT calculations allow for the precise determination of the geometries of the reactant, transition state, and products. Key parameters that can be calculated include activation energies, reaction enthalpies, and vibrational frequencies. These calculations provide a detailed picture of the potential energy surface of the decomposition reaction, helping to elucidate the reaction mechanism. For instance, DFT studies on similar azo compounds have investigated the effect of substituent groups on the decomposition kinetics. The electron-donating or withdrawing nature of the ester groups in this compound, compared to the nitrile groups in AIBN, is expected to influence the stability of the resulting radicals and, consequently, the activation energy of the decomposition process.

A typical DFT study of the decomposition of an azo initiator would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound) and the expected products (2-carboethoxy-2-propyl radicals and N2) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant and products is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and products are at energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate energy values.

The insights gained from DFT calculations are crucial for understanding the initiation step of polymerization reactions. The calculated activation energy can be correlated with the experimentally determined rate of decomposition, providing a theoretical basis for the observed reactivity of the initiator.

Parameter Description Typical Calculated Value (for analogous azo initiators)
Activation Energy (Ea)The minimum energy required to initiate the decomposition reaction.25 - 35 kcal/mol
Reaction Enthalpy (ΔH)The net change in heat content during the decomposition reaction.-10 to -20 kcal/mol (exothermic)
C-N Bond Length (Reactant)The length of the carbon-nitrogen bonds that break during decomposition.~1.47 Å
C-N Bond Length (Transition State)The elongated C-N bond length at the peak of the energy barrier.~2.0 - 2.2 Å
N=N Bond Length (Reactant)The length of the central nitrogen-nitrogen double bond.~1.25 Å

Note: The values in this table are illustrative and based on DFT calculations for similar azo initiators. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Polymerization Environments

While DFT provides a static picture of the reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view of the polymerization process. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the behavior of polymer chains, solvent molecules, and initiator fragments in a simulated polymerization environment.

In the context of this compound-initiated polymerization, MD simulations can be used to investigate several key aspects:

Initiator Diffusion: The movement of the this compound molecules within the monomer and solvent mixture can be simulated to understand its local concentration and accessibility for decomposition.

Radical Propagation: Following the decomposition of the initiator, the resulting 2-carboethoxy-2-propyl radicals initiate the polymerization by adding to monomer units. MD simulations can track the trajectory of these radicals and the growing polymer chains.

Chain Conformation and Dynamics: The simulations provide detailed information about the conformation of the growing polymer chains, including their radius of gyration, end-to-end distance, and segmental motion. This is crucial for understanding the physical properties of the resulting polymer.

Solvent Effects: The influence of the solvent on the polymerization kinetics and the conformation of the polymer chains can be explicitly modeled. The interactions between the polymer, monomer, and solvent molecules can be analyzed to understand solvation effects.

Termination Reactions: MD simulations can help to visualize and quantify the probability of termination events, where two growing polymer chains react to terminate the polymerization process.

A typical MD simulation of a polymerization system would involve:

System Setup: A simulation box is created containing the appropriate number of monomer, solvent, and initiator molecules to represent the desired experimental conditions.

Force Field Selection: A force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates, is chosen.

Equilibration: The system is allowed to relax to a stable state at the desired temperature and pressure.

Production Run: The simulation is run for a sufficient length of time to collect data on the dynamic properties of the system.

Analysis: The trajectory data is analyzed to extract information about the structure, dynamics, and interactions within the polymerization environment.

The combination of DFT and MD simulations provides a powerful, multi-scale approach to understanding the complex processes involved in polymerization initiated by this compound. DFT calculations offer a detailed understanding of the initiation step at the quantum mechanical level, while MD simulations provide insights into the macroscopic behavior of the polymerization system.

Property Information Obtained from MD Simulations
Diffusion CoefficientRate of movement of initiator and monomer molecules.
Radical Mean Square DisplacementThe average distance a radical travels over time.
Polymer Radius of GyrationA measure of the size and compactness of the polymer coils.
Monomer ConversionThe percentage of monomer that has been converted to polymer over time.
Intermolecular Interaction EnergiesThe strength of interactions between different components of the system.

Note: The properties listed in this table are examples of the types of data that can be extracted from MD simulations of polymerization environments.

Emerging Research Directions and Future Perspectives for Diethyl Azodiisobutyrate

As a staple radical initiator, Diethyl azodiisobutyrate (DEAB) continues to be a focal point of research aimed at refining polymerization processes and expanding its utility in novel applications. The scientific community is actively exploring avenues to modify its structure for specialized functions, integrate it into cutting-edge material science, and align its production and use with the principles of green chemistry. These emerging directions promise to redefine the scope and impact of this versatile compound.

Q & A

Q. How should researchers integrate multi-omics data to study this compound’s metabolic fate in biological systems?

  • Methodological Answer : Combine LC-MS metabolomics with transcriptomic profiling (RNA-seq) to identify pathway perturbations. Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) and cross-correlate with enzymatic activity assays. Apply machine learning (e.g., random forest) to prioritize biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.